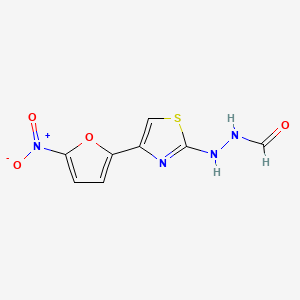

Nifurthiazole

Description

Historical Trajectory of Nitrofuran Derivatives in Scientific Discovery

The journey of nitrofuran derivatives in science began in the mid-20th century. These synthetic compounds, characterized by a 5-nitrofuran ring, were introduced in the 1940s and 1950s and quickly gained attention for their broad-spectrum antibacterial properties. nih.govresearchgate.net The presence of the nitro group at the C-5 position of the furan (B31954) ring is crucial for their antibacterial activity. mdpi.com

Over the years, numerous nitrofuran derivatives have been synthesized and studied for their therapeutic potential in both human and veterinary medicine. researchgate.net This class of compounds has been utilized for treating a variety of infections, including those of the urinary tract and gastrointestinal system. ontosight.ainih.gov The sustained interest in nitrofurans stems from the observation that microorganisms tend to develop resistance to them slowly. scienceopen.com

The mechanism of action of nitrofurans involves their activation within the microbial cell. ontosight.airesearchgate.net They are prodrugs that undergo enzymatic reduction of the nitro group, leading to the formation of reactive intermediates. ontosight.aiscielo.br These intermediates can then damage microbial DNA and other essential cellular components, thereby inhibiting microbial growth. ontosight.ai In Escherichia coli, this activation is primarily catalyzed by two nitroreductases, NfsA and NfsB. nih.gov However, research has shown that other enzymes, such as AhpF, can also play a role in the activation of certain nitrofurans. nih.gov

Current Research Significance of Nifurthiazole within Chemical Biology

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to investigate and manipulate biological systems. washington.eduleibniz-fmp.de Small molecules like this compound serve as valuable probes in this field to explore fundamental biological processes. dkfz.de

The current research significance of this compound in chemical biology lies in its role as a representative of the nitrofuran class, which continues to be a source of interest for developing new therapeutic agents, especially in the face of rising antibiotic resistance. nih.gov Researchers are exploring the structure-activity relationships of nitrofuran derivatives to design novel compounds with improved efficacy and selectivity. mdpi.commdpi.com

Molecular docking studies are being employed to understand how these compounds interact with their biological targets. mdpi.commdpi.com For instance, research has investigated the interaction of thiazole (B1198619) derivatives with microbial enzymes. mdpi.com The study of compounds like this compound contributes to the broader understanding of the chemical features required for antimicrobial activity. mdpi.comresearchgate.net

Research Findings on this compound and Related Compounds

Academic research has provided detailed insights into the properties and biological activities of this compound and other nitrofuran derivatives.

| Property | Description |

| Chemical Name | Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide ontosight.ai |

| Molecular Formula | C8H6N4O4S nih.gov |

| Appearance | Bright yellow plates iarc.fr |

| Synthesis | Can be synthesized by heating formic acid with 2-hydrazino-4-(5-nitro-2-furyl)thiazole. nih.gov |

| Mechanism of Action | Believed to interfere with microbial DNA synthesis after intracellular reduction of the nitro group. ontosight.ai |

| Biological Activity | Antibacterial and antiprotozoal agent. ncats.io |

Antimicrobial Activity of Related Heterocyclic Compounds

Studies on various heterocyclic compounds containing thiazole and other related rings provide a broader context for the antimicrobial potential of molecules like this compound. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) of some novel synthesized thiazole derivatives against different microorganisms.

| Compound | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) |

| Compound 3 | Various Bacteria | 0.23–0.70 | 0.47–0.94 |

| Compound 9 | Various Fungi | 0.06–0.23 | 0.11–0.47 |

| Compound 8 | Various Fungi | 0.08–0.23 | 0.11–0.47 |

| Compound 7 | Various Fungi | 0.23–0.47 | 0.47–0.94 |

| Data sourced from a study on new heteroaryl(aryl) thiazole derivatives. mdpi.com |

Structure

3D Structure

Properties

Key on ui mechanism of action |

THE METABOLIC ACTIVATION OF THESE COMPOUNDS HAS NOT BEEN REPORTED. IT APPEARS THAT THE ACTIVE MOIETY IS PROBABLY 5-NITRO-2-FURYL WHICH CAN BE ACTIVATED BY BIOLOGICAL REDUCTION OF THE NITRO TO HYDROXYLAMINO GROUP. NEVERTHELESS, IN SEVERAL EXAMPLES...THE SECOND HETEROCYCLIC RING CARRIED AN AMINO, HYDRAZINO, OR NITRO GROUP WHICH ARE EQUALLY AVAILABLE FOR ACTIVATION. THERE IS DIVERSITY OF CHEMICAL STRUCTURES LEADING TO CARCINOGENICITY INCLUDING THE IMIDAZOLE & TRIAZOLE STRUCTURES. ...THE CARCINOGENICITY OF THIS CLASS OF COMPOUNDS /APPEARS TO BE RELATED/ TO AN AMINO OR NITRO GROUP ATTACHED TO A SUITABLE HETEROCYCLE THAN MERELY TO THE POSSESSION OF A 2-NITROFURYL GROUP. /5-NITRO-2-FURYL DERIVATIVES/ |

|---|---|

CAS No. |

3570-75-0 |

Molecular Formula |

C8H6N4O4S |

Molecular Weight |

254.23 g/mol |

IUPAC Name |

N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide |

InChI |

InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11) |

InChI Key |

DUWYZHLZDVCZIO-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

Color/Form |

BRIGHT YELLOW PLATES |

melting_point |

215.5 °C (DECOMP) |

Other CAS No. |

3570-75-0 |

Pictograms |

Irritant; Health Hazard |

solubility |

SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL |

Synonyms |

2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide 2-FNT nefurthiazole |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Nifurthiazole

Fundamental Synthetic Pathways for Nifurthiazole

This compound is a nitrofuran derivative characterized by a 5-nitrofuran ring linked to a thiazole (B1198619) heterocycle. The primary and most cited synthetic route for this compound involves the reaction of 2-hydrazino-4-(5-nitro-2-furyl)thiazole with formic acid. nih.gov This fundamental pathway, first reported in 1962, establishes the core scaffold of the molecule through the formation of a formyl hydrazide. nih.gov

The synthesis is a straightforward condensation reaction. The key intermediate, 2-hydrazino-4-(5-nitro-2-furyl)thiazole, serves as the nucleophile, attacking the carbonyl carbon of formic acid. This is typically followed by dehydration to yield the final N-formyl hydrazide product, this compound.

A critical precursor for this synthesis is 5-nitro-2-furaldehyde, which is used to construct the 4-(5-nitro-2-furyl)thiazole (B1220610) portion of the molecule. The synthesis of related 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, for instance, proceeds by the oxidative cyclization of 5-nitrofurancarboxaldehyde thiosemicarbazone, highlighting the importance of the nitrofuran aldehyde as a starting material in creating such heterocyclic systems. brieflands.comwikimedia.org

Table 1: Fundamental Synthesis of this compound

| Precursor 1 | Precursor 2 | Reaction Type | Product |

|---|

Contemporary Methodologies for this compound Analog Synthesis

Modern medicinal chemistry focuses on creating analogs of lead compounds to explore structure-activity relationships (SAR) and optimize properties. The synthesis of this compound analogs involves targeted modifications to its distinct chemical moieties: the furan (B31954) ring, the thiazole ring, and the integration of entirely new heterocyclic systems.

Rational Design of Furan Moiety Modifications

The 5-nitrofuran group is a well-known pharmacophore, but its structure can be modified to modulate biological activity and physicochemical properties. ijabbr.com Synthetic strategies often begin with derivatives of 5-nitro-2-furoic acid or 5-nitro-2-furaldehyde. umich.eduresearchgate.net

Key modifications include:

Substitution on the Furan Ring: While the 5-nitro position is often considered crucial, other positions on the furan ring could theoretically be substituted. However, the high reactivity of the furan ring makes selective substitution challenging, often requiring mild reaction conditions. ijabbr.comwikipedia.org

Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles to create bioisosteres. For example, in the related compound furamidine, the central furan linker has been successfully replaced with thiophene (B33073) and selenophene. nih.gov Similarly, the 5-nitrofuran moiety can be substituted with 5-nitrothiophene or other nitro-heteroaryl groups. The synthesis of such analogs involves coupling these alternative nitro-heterocyclic systems with the appropriate thiazole precursors. ut.ac.ir

Modification of the Nitro Group: The electron-withdrawing nitro group is a dominant feature. Modifications could involve its reduction or replacement with other electron-withdrawing groups, though this can significantly alter the compound's electronic properties.

Table 2: Examples of Furan Moiety Modification Strategies

| Modification Type | Starting Material Example | Reagent/Method | Resulting Moiety |

|---|---|---|---|

| Acylation | 5-nitrofuran-2-carboxylic acid | Thionyl chloride, then an amine | 5-nitrofuran-2-carboxamide derivative acs.org |

| Bioisosteric Replacement | 2-chloro-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Piperazine | Piperazinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole ut.ac.ir |

Systematic Derivatization of the Thiazole Ring System

The thiazole ring offers multiple positions for substitution, allowing for systematic exploration of chemical space. researchgate.netnih.gov The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is a classic and versatile method for constructing the thiazole ring itself and can be adapted to produce a variety of substituted analogs. analis.com.myneliti.com

Strategies for derivatization include:

Substitution at the 2-position: The amino group in 2-aminothiazole (B372263) derivatives is a common site for modification. In compounds related to this compound, such as 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole, substitution on this free amine group has been shown to modulate activity. nih.gov Acylation, alkylation, or formation of Schiff bases are common transformations. jocpr.com

Substitution at the 4- and 5-positions: The Hantzsch synthesis allows for the introduction of various substituents at these positions by choosing the appropriate α-haloketone and thioamide starting materials. researchgate.net Further modifications can be achieved through reactions like Knoevenagel condensation if an active methylene (B1212753) group is present. nih.gov The Topliss Tree and Topliss Batchwise methods provide a rational framework for guiding the synthesis of analogs with varying electronic and steric properties at these positions, particularly for aryl substituents. drughunter.com

Integration of this compound Scaffold with Diverse Heterocycles

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic rings is a modern strategy to generate novel chemical entities. nih.govmdpi.com This approach, sometimes called "scaffold hopping" or "molecular hybridization," aims to merge the properties of different pharmacophores. redheracles.net

Examples of this strategy include:

Clubbing with Azoles: The thiazole ring of a this compound analog can be linked to other azoles like pyrazoles or triazoles. For instance, series of 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles have been synthesized, where the thiazole core is connected to a pyrazole (B372694) ring. nih.gov

Fusion with other Rings: While more synthetically challenging, late-stage synthetic intermediates can be used to build fused ring systems. Methodologies for creating fused 6,6,5- and 6,6,6-tricyclic systems from functionalized isoquinolines demonstrate the potential for such complex scaffold generation. nih.gov

Linking to Triazines: The this compound scaffold could be linked to a central core like 1,3,5-triazine, which has been used to create star-shaped molecules with multiple heterocyclic arms. researchgate.net

Computational Chemistry in Reaction Pathway Analysis for this compound Synthesis

Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering insights that accelerate and refine the development of synthetic routes. nextmol.comrsc.org For a molecule like this compound, these methods can be applied to analyze reaction pathways, predict reactivity, and guide the design of new analogs.

Applications include:

Reaction Mechanism Analysis: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction intermediates. scielo.org.mx This allows chemists to understand the feasibility of a proposed synthetic step, rationalize observed product distributions, and predict potential side reactions. For the synthesis of this compound, DFT could be used to analyze the acylation of the hydrazino-thiazole with formic acid, determining the energy barriers and thermodynamics of the reaction.

Predicting Reactivity and Properties: Computational models can predict the electronic properties of proposed analogs, such as the distribution of electron density, HOMO-LUMO energy gaps, and electrostatic potential. scielo.org.mx This information helps in understanding how a structural modification—such as replacing the furan with a thiophene—will affect the molecule's reactivity and potential interactions with biological targets.

Retrosynthetic Analysis: Computer-assisted synthesis planning (CASP) tools are increasingly used to identify potential synthetic routes for complex molecules. frontiersin.org By inputting the structure of a desired this compound analog, these programs can suggest disconnection points and propose precursor molecules based on vast databases of known chemical reactions, aiding in the design of a viable synthetic strategy. frontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₆N₄O₄S |

| Formic Acid | CH₂O₂ |

| 2-hydrazino-4-(5-nitro-2-furyl)thiazole | C₇H₆N₄O₂S |

| 5-nitro-2-furaldehyde | C₅H₃NO₄ |

| 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | C₆H₄N₄O₃S |

| 5-nitrofurancarboxaldehyde thiosemicarbazone | C₆H₆N₄O₃S |

| 5-nitro-2-furoic acid | C₅H₃NO₅ |

| Thiophene | C₄H₄S |

| Selenophene | C₄H₄Se |

| Thionyl chloride | SOCl₂ |

| Piperazine | C₄H₁₀N₂ |

| Acetylglycine | C₄H₇NO₃ |

| Acetic Anhydride | C₄H₆O₃ |

| Pyrazole | C₃H₄N₂ |

Elucidation of Molecular and Cellular Mechanisms of Action

Enzymatic Bioreduction and Activation Pathways

The transformation of Nifurthiazole from a relatively inert prodrug into a biologically active substance is a critical first step in its mechanism of action. This bioactivation is dependent on a specific redox biotransformation process mediated by nitroreductase enzymes within the target cell. ncats.iomdpi.com

The activation of this compound is catalyzed by nitroreductase (NTR) enzymes. These enzymes are broadly categorized into two main types based on their sensitivity to oxygen and the mechanism of electron transfer. nih.govmdpi.com

Type I Nitroreductases : These enzymes are oxygen-insensitive and are considered the primary activators of nitrofuran compounds like this compound in many bacteria. nih.gov They work by catalyzing a stepwise two-electron reduction of the nitro group. In pathogens such as Escherichia coli, two specific Type I nitroreductases, NfsA and NfsB, have been identified as key enzymes in this process. nih.gov The reduction is dependent on flavin mononucleotide (FMN) as an essential cofactor. nih.gov

Type II Nitroreductases : These enzymes are oxygen-sensitive and reduce nitro compounds via a single-electron transfer mechanism. nih.gov While present in bacteria, their role in the activation of nitrofurans is considered less significant in aerobic environments because the resulting nitro anion radical can be readily re-oxidized back to the parent compound by molecular oxygen, creating a futile cycle that generates superoxide (B77818) radicals.

In protozoa like Leishmania, the activation of nitroheterocyclic drugs is also mediated by specific nitroreductases. For instance, a mitochondrial oxygen-insensitive nitroreductase (NTR1) is known to activate monocyclic nitro-drugs like nifurtimox (B1683997). plos.org This highlights that while the general mechanism of NTR activation is conserved, the specific enzymes involved can differ between organisms and between different classes of nitro-drugs. plos.org

Table 1: Key Nitroreductase Enzymes in Nitroheterocyclic Drug Activation

| Enzyme Type | Example(s) | Organism Example | Oxygen Sensitivity | Mechanism | Relevant Substrates |

|---|---|---|---|---|---|

| Type I NTR | NfsA, NfsB | E. coli | Insensitive | Two-electron reduction | Nitrofurans (e.g., this compound) |

| Type II NTR | N/A | E. coli | Sensitive | One-electron reduction | Nitrofurans |

| Protozoal NTR1 | NTR1 | Leishmania, T. brucei | Insensitive | NADH-dependent reduction | Nifurtimox, Fexinidazole (B1672616) |

| Protozoal NTR2 | NTR2 | Leishmania | N/A | FMN dependent NADH oxidoreductase | Bicyclic nitro-compounds (e.g., PA-824) |

The enzymatic reduction of the 5-nitro group on the furan (B31954) ring by Type I nitroreductases does not proceed to a stable, final product. Instead, it generates a series of highly reactive and unstable intermediates. nih.gov The key biologically active metabolites are the nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives. nih.govmdpi.com

The process is a four-electron reduction to generate the hydroxylamine (B1172632) species, which is implicated as the primary cytotoxic agent responsible for covalent modification of cellular macromolecules. nih.gov These electrophilic intermediates are short-lived and react indiscriminately with nearby cellular components, leading to widespread damage. nih.gov

Mechanistic Commonalities and Distinctions Among Nitroheterocyclic Compounds

This compound belongs to the broader class of nitroheterocyclic drugs, which also includes nitroimidazoles (e.g., metronidazole) and other nitrofurans (e.g., nitrofurantoin (B1679001), nifurtimox). While these compounds share fundamental mechanistic features, there are also important distinctions.

Commonalities:

Prodrug Nature : Nearly all nitroheterocyclic antimicrobials are prodrugs that require reductive activation of their nitro group to exert a cytotoxic effect. nih.govmdpi.com

Reactive Intermediates : The activation process universally generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are responsible for damaging cellular macromolecules. nih.govnih.gov

Multiple Targets : The activated metabolites are generally non-specific, causing damage to DNA, proteins, and other cellular components, leading to a multi-pronged disruption of cellular function. nih.gov

Distinctions:

Activating Enzymes : While all rely on nitroreductases, the specific type of enzyme can differ. For example, in Leishmania, monocyclic nitro-drugs like nifurtimox are activated by NTR1, whereas bicyclic nitro-compounds are activated by a distinct enzyme, NTR2. plos.org This suggests that resistance to one type of nitro-drug may not confer resistance to another if they are activated by different enzymes.

Redox Potential : The ease with which the nitro group is reduced (its redox potential) can vary between different nitroheterocyclic classes, influencing their spectrum of activity and the types of organisms in which they can be effectively activated.

Final Metabolites : The structure of the parent molecule influences the specific nature and reactivity of the intermediates and subsequent adducts formed with cellular targets. For instance, studies with 5-nitroimidazoles suggest that activation involves the formation of a hydroxylamine followed by nucleophilic attack at the C4 position of the imidazole (B134444) ring. nih.gov

Structure Activity Relationship Sar Investigations of Nifurthiazole and Its Derivatives

Methodological Frameworks for SAR Studies

Systematic SAR studies require robust methodological frameworks to ensure that the data generated is reliable and informative. This involves the rational design and synthesis of compound libraries, followed by computational analysis to create predictive models.

The foundation of any SAR study is a library of chemical compounds where structural modifications are introduced systematically. rsc.org The design of such libraries for nifurthiazole analogs involves creating a series of related molecules to probe the effects of different physicochemical properties on biological activity. nih.gov

Key design strategies include:

Scaffold Modification: Replacing one of the core heterocyclic rings (e.g., substituting the furan (B31954) ring with thiophene (B33073) or another heterocycle) to assess the importance of the core structure. nih.govaphrc.orgmdpi.com

Substituent Variation: Introducing a variety of functional groups at different positions on the heterocyclic rings. The selection of these substituents is often based on properties like electronic effects (electron-donating vs. electron-withdrawing), hydrophobicity, and steric bulk. nih.govnih.gov

Linker Modification: Altering the chemical nature or length of the group connecting the two primary moieties of the molecule. nih.govrsc.org

The synthesis of these libraries often employs techniques that allow for the rapid generation of diverse analogs. For instance, multi-component reactions or parallel synthesis can be used to create a series of N'-((5-nitrofuran-2-yl)methylene) substituted hydrazides, where different aromatic or aliphatic groups are incorporated to study their impact on activity. nih.govresearchgate.net Similarly, libraries of 2-amino-5-nitrothiazole (B118965) derivatives have been synthesized by reacting the core amine with various electrophiles to explore how substitutions at this position influence the biological profile. acs.orgnih.govepa.hu The goal is to generate a dataset that provides a clear correlation between structural changes and observed activity. ijrpr.com

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical equations to correlate the chemical structure of compounds with their biological activity. arxiv.orgresearchgate.net This computational approach is invaluable for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. scispace.com For 5-nitrofuran derivatives, several QSAR studies have been conducted to understand the structural requirements for their antimicrobial and antitubercular activities. nih.govresearchgate.netacs.org

The typical QSAR workflow involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., Minimum Inhibitory Concentration, MIC) is selected. This set is usually divided into a "training set" to build the model and a "test set" to validate its predictive power. arxiv.orgscispace.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., Hammett substituent constant, reduction potential), steric factors, and hydrophobicity. scispace.comacs.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to the biological activity. arxiv.orgresearchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously tested using the training set (internal validation, e.g., cross-validation q²) and the external test set (external validation, e.g., pred_r²). arxiv.orgresearchgate.net

QSAR studies on 5-nitrofuran derivatives have shown that electronic properties, often related to the reduction of the nitro group, are critical for activity. researchgate.netacs.orgresearchgate.net These models provide a quantitative framework for understanding SAR and rationally designing more potent analogs. researchgate.net

Impact of Core Structural Modifications on Biological Potency

The core scaffold of a molecule is fundamental to its interaction with a biological target. In this compound analogs, this typically involves the 5-nitrofuran and thiazole (B1198619) rings. Modifying or replacing these core structures can have a profound impact on biological potency.

Research has shown that the 5-nitrofuran moiety is often essential for the activity of this class of compounds. acs.org For example, in a study comparing antitubercular agents, 5-nitrofuran-2-yl-methylene analogs were found to be more potent than their 4-nitrobenzylidene substituted counterparts, indicating the superiority of the nitrofuran core over a nitrophenyl ring in that specific chemical series. researchgate.net

Similarly, the nature of the second heterocyclic ring is also critical. The synthesis of both 5-nitrofuran and thiophene-based carbohydrazides in one study allowed for a direct comparison, revealing the influence of the heteroatom (oxygen vs. sulfur) on antimicrobial activity. nih.govaphrc.org In other heterocyclic systems, it has been observed that replacing a benzene (B151609) ring with a pyridine (B92270) ring can significantly alter activity, demonstrating the principle of core modification through bioisosteric replacement. mdpi.com

Conversely, studies on 2-amino-5-nitrothiazole derivatives have highlighted the high degree of specificity associated with the core structure. A wide range of structural modifications to the 2-amino-5-nitrothiazole scaffold resulted in a general lack of schistosomicidal activity, underscoring the crucial and specific role of the 1-(5-nitro-2-thiazolyl)-2-imidazolidinone structure found in the active drug, Niridazole. acs.org This suggests that while some core modifications may be tolerated or even beneficial, others can completely abolish biological activity.

Influence of Substituent Nature and Position on Efficacy and Selectivity

The nature and placement of substituents on the core scaffold are key determinants of a compound's efficacy and selectivity. For this compound-like structures, SAR studies have elucidated the importance of substituents on both the nitrofuran and the thiazole-containing portions of the molecule.

A crucial finding across numerous studies is that the biological activity of 5-nitrofuran derivatives is linked to the enzymatic reduction of the nitro group. researchgate.netresearchgate.net Therefore, substituents that influence the electron density and reduction potential of the molecule are of particular interest. QSAR studies have consistently shown a negative correlation between activity and electronic parameters, meaning that substituents facilitating the reduction of the nitro group tend to enhance potency. acs.org

Key SAR findings for 5-nitrofuran derivatives are summarized below:

| Scaffold Position/Modification | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Furan Ring | 5-Nitro group | Essential for activity; its reduction is a required activation step. | researchgate.netresearchgate.netacs.org |

| Attached Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂, -CN) | Generally increases antibacterial activity. | acs.org |

| Attached Phenyl Ring | Halogen groups (e.g., -Cl, -Br) | Often improves antitubercular activity. | researchgate.net |

| Side Chain | Increased lipophilicity (e.g., 4-butyl group on a benzhydrazide) | Can enhance activity against certain bacteria like S. aureus. | nih.gov |

| Amide Linker | N,N-dimethylation | Significantly enhances trypanocidal activity compared to unsubstituted amides. |

For derivatives based on the 2-amino-5-nitrothiazole scaffold, similar principles apply. The size and electronic nature of substituents can dramatically influence potency and selectivity for different biological targets.

| Scaffold Position/Modification | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Thiazole Ring | Replacement of 5-nitrothiazole (B1205993) with 6-nitrobenzothiazole | Caused a drastic decrease in MAO-A inhibitory activity, suggesting the smaller heteroaryl ring is preferred for MAO-B selectivity. | nih.gov |

| Attached Phenyl Ring (Semicarbazone series) | Bromo group | Increased potency towards MAO-B inhibition. | nih.gov |

| Attached Phenyl Ring (Semicarbazone series) | Monochloro vs. Dichloro substitution | Monochloro-substituted analog showed better MAO-B activity than dichloro-substituted ones. | nih.gov |

| 2-Amino Group | Incorporation into an imidazolidinone ring (Niridazole) | Confers high and specific schistosomicidal activity. Many other substitutions at this position lead to inactive compounds. | acs.org |

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, is critical for its ability to bind to a biological target. mdpi.com Conformational analysis, which studies the different spatial arrangements a molecule can adopt due to rotation around single bonds, is therefore an important aspect of SAR. researchgate.netresearchgate.net

For flexible molecules like many this compound derivatives, which contain a single bond linking the two heterocyclic rings, the relative orientation of these rings can significantly influence biological activity. researchgate.net Computational methods, such as semi-empirical (AM1) or hybrid (B3LYP) calculations, are used to determine the molecule's preferred low-energy conformations. researchgate.netacs.org Studies on related 5-nitro-heterocyclic compounds have shown that the conformation of flexible side chains can impact the molecule's interaction with the target and its redox properties. researchgate.net

One investigation of 5-nitro-heterocyclic hydrazones revealed a break in the planarity of the molecule's global minimum energy conformer. researchgate.net Such deviations from planarity can affect how the molecule fits into a receptor's binding site and may explain why simple correlations between physicochemical properties and activity are sometimes not observed. researchgate.net The analysis of torsion angles between different parts of the molecule is a key component of these studies. researchgate.net

Stereochemistry becomes particularly relevant when chiral centers are introduced into the molecule. The synthesis of chiral derivatives can lead to enantiomers or diastereomers that have vastly different biological activities. For example, in a series of 2-amino-5-nitrothiazole derivatives, the introduction of a chiral center at the carbimino terminal led to compounds with distinct inhibitory profiles. nih.gov This underscores the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the chiral environment of a biological target, such as an enzyme or receptor.

Preclinical Efficacy Studies in Pathogen Models

In Vitro Antimicrobial Efficacy Against Defined Bacterial Strains

The antibacterial potential of nifurthiazole is part of the broader activity of 5-nitrofuran compounds, which are known to possess a wide spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism of action for these compounds involves the formation of reactive intermediates upon reduction of the 5-nitro group within the bacterial cell, which can then damage cellular components, including DNA. ncats.io

Nitrofurans as a class have demonstrated antibacterial potency against pathogenic Gram-positive bacteria. nih.govmdpi.com While specific minimum inhibitory concentration (MIC) data for this compound against Staphylococcus species is not detailed in recent scientific literature, the general effectiveness of the nitrofuran class against these organisms is established. For context, studies on other novel antimicrobial agents frequently use various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), to determine MIC values, which is the gold standard for assessing susceptibility. nih.govnjlm.net

This compound has been specifically identified as an agent used for the control of Salmonella choleraesuis infections in swine. ncats.iomdpi.com This indicates a clear activity spectrum that includes this significant Gram-negative pathogen. The broader class of 5-nitrofuran derivatives is recognized for its antibacterial efficacy against several Gram-negative genera, including Escherichia, Klebsiella, Salmonella, and Shigella. nih.govmdpi.com However, they are noted to be less effective against species like Proteus sp. and Pseudomonas aeruginosa. nih.gov

| Class of Organism | Representative Genera | Activity of Nitrofuran Class |

| Gram-Positive | Staphylococcus, Streptococcus | Generally Susceptible nih.govmdpi.com |

| Gram-Negative | Salmonella, Escherichia, Klebsiella | Generally Susceptible nih.govmdpi.com |

| Gram-Negative | Proteus, Pseudomonas | Generally Not Susceptible nih.gov |

In Vitro Antiparasitic Efficacy in Protozoan Cell Lines (e.g., Trypanosoma species)

This compound is recognized as an antiprotozoal agent with activity against Trypanosoma species. ncats.io This aligns with the known efficacy of other 5-nitrofuran compounds, such as nifurtimox (B1683997), which is a cornerstone treatment for Chagas disease, caused by Trypanosoma cruzi. mdpi.com In vitro studies on nifurtimox provide insight into the potential efficacy of this chemical class. Investigations have determined the 50% inhibitory concentration (IC50) of nifurtimox against different life stages of various T. cruzi strains. These studies show that the compound effectively inhibits the proliferation of the parasite. nih.gov

| Compound | Parasite | Stage | IC50 Value (µM) |

| Nifurtimox | Trypanosoma cruzi | Amastigotes | 2.62 ± 1.22 nih.gov |

| Nifurtimox | Trypanosoma cruzi | Trypomastigotes | 3.60 ± 2.67 nih.gov |

| Nifurtimox (free) | Trypanosoma cruzi (Y strain) | Amastigotes | 0.72 ± 0.15 mdpi.com |

This data is for the related 5-nitrofuran compound Nifurtimox, used as a representative example for the class.

Analytical Methodologies for Nifurthiazole Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone analytical technique that separates components within a mixture, allowing for their individual identification and quantification. nih.govijpsjournal.com For a compound like Nifurthiazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages and applications in research settings. frontiersin.org These techniques are prized for their sensitivity and effectiveness in resolving complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including this compound. analis.com.myglobalresearchonline.net Its application is crucial for separating the parent compound from its metabolites or impurities in various samples, such as biological fluids or environmental matrices. chromatographytoday.com The principle of HPLC involves pumping a liquid mobile phase through a column packed with a solid stationary phase. globalresearchonline.net The separation is based on the differential partitioning of the analyte between the two phases. ijpsjournal.com

In the context of this compound research, reversed-phase HPLC (RP-HPLC) is a common approach. A typical RP-HPLC system would utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The selection of the mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is critical for achieving optimal separation. nih.govsielc.com The pH of the mobile phase is also a key parameter, as it can influence the ionization state and retention of ionizable analytes, ensuring sharp and symmetrical peaks. globalresearchonline.net Detection is frequently accomplished using an ultraviolet (UV) detector, as this compound possesses chromophores that absorb UV light; a patent has noted detection at a wavelength of 263 nm for analysis. googleapis.comugm.ac.id Quantitative analysis relies on creating a calibration curve by plotting the peak area against known concentrations of a standard. chemrj.org

Table 1: Illustrative HPLC Parameters for Nitrofuran Analysis This table is based on established methods for related nitrofuran compounds and general HPLC principles.

| Parameter | Specification | Purpose | Citation |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Stationary phase for reversed-phase separation. | nih.gov |

| Mobile Phase | Methanol : Purified Water (e.g., 45:55, v/v) | Eluent to carry the sample through the column. | nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. | |

| Injection Volume | 20 µL | The amount of sample introduced into the system. | |

| Detector | UV-Vis Spectrophotometer | Measures the absorbance of the analyte as it elutes. | nih.gov |

| Detection Wavelength | 263 nm | Wavelength specific for this compound detection. | googleapis.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape. |

Gas Chromatography (GC) is another powerful separation technique applicable to volatile and thermally stable compounds. drawellanalytical.com The method involves vaporizing a sample and injecting it into a chromatographic column, where separation occurs as the analyte partitions between a gaseous mobile phase and a stationary phase coated on the column wall. drawellanalytical.com

Developing a GC method for this compound presents specific challenges. The primary concern is the thermal stability of the molecule; nitro-containing compounds can be susceptible to degradation at the high temperatures typically used in GC injection ports. epa.gov Therefore, method development would focus on optimizing conditions to prevent thermal breakdown. This includes selecting an appropriate injection technique, such as a cool on-column or splitless injection at the lowest possible temperature.

The choice of a capillary column is critical, with stationary phases of varying polarity selected to achieve the best resolution. drawellanalytical.com For detection, a Flame Ionization Detector (FID) could be used, although it is a universal detector for organic compounds. epa.gov A more selective detector, such as a Nitrogen-Phosphorus Detector (NPD), which shows high sensitivity for nitrogen-containing compounds, or a Thermal Energy Analyzer (TEA), which is specific for nitro groups, would be more suitable for trace analysis and reducing matrix interference. epa.gov In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte, although this adds a step to the sample preparation process. drawellanalytical.comepa.gov

Spectroscopic and Spectrometric Approaches for Characterization and Detection

Spectroscopic and spectrometric methods are indispensable for identifying the chemical structure of this compound and its metabolites and for performing quantitative measurements. thermofisher.com These techniques analyze the interaction of molecules with electromagnetic radiation or measure their mass-to-charge ratio to provide detailed information. ugm.ac.id

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it a powerful tool for molecular identification and quantification. ijpras.com In this compound research, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is essential for metabolite identification. thermofisher.com Studies have shown that this compound undergoes significant metabolism in vivo, with the majority of the compound being eliminated as various metabolites rather than the parent drug. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (often to within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. thermofisher.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides structural information that helps to pinpoint the site of metabolic transformation (e.g., hydrolysis, oxidation, or conjugation). mdpi.com Techniques like Multiple Reaction Monitoring (MRM), often performed on triple quadrupole mass spectrometers, are used for highly selective and sensitive quantification of known metabolites at trace levels. ijpras.com

Table 2: Common Biotransformation Reactions Identified by Mass Spectrometry This table lists general metabolic pathways that are identifiable using MS techniques.

| Biotransformation Reaction | Mass Change | Description | Citation |

| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group. | mdpi.com |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid. | mdpi.com |

| Amide Hydrolysis | Varies | Cleavage of an amide bond, resulting in two smaller molecules. | mdpi.com |

| Nitroreduction | -30 Da (+2H) | Reduction of a nitro group (-NO2) to an amino group (-NH2). |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. claremont.edu It is based on the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). acdlabs.com For a novel or synthesized batch of this compound, NMR is used to confirm that the correct chemical structure has been produced. researchgate.net

A ¹H NMR spectrum provides information about the different types of protons in the molecule based on their chemical shift (position in the spectrum), integration (the area under a peak, proportional to the number of protons), and multiplicity (the splitting pattern, which indicates the number of neighboring protons). acdlabs.com Similarly, a ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. nih.gov

To confirm the structure of this compound, the experimentally obtained NMR spectra would be compared against the expected spectra based on its known structure. claremont.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous proof of the molecular framework. This detailed structural information is crucial for validating synthetic pathways and for use as a reference standard in other analytical studies. muni.cz

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. ugm.ac.idej-eng.org this compound is described as a bright yellow solid, indicating it absorbs light in the visible range, and its structure contains chromophores suitable for UV absorption. iarc.fr

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pepolska.pl For quantitative assays, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound across the UV-Vis spectrum. jppres.com Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. jppres.com A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. pepolska.pleopcw.com

Method Validation and Application in Complex Biological and Environmental Matrices

The robust and reliable quantification of this compound and its residues in complex sample types is paramount for both regulatory compliance and research. Due to the rapid in vivo metabolism of parent nitrofuran drugs, the standard analytical approach for monitoring their illegal use in food-producing animals focuses on the detection of their stable, tissue-bound metabolites. jfda-online.comnih.govd-nb.info This is because the parent compounds are often present for only a short period after administration, making their metabolites more reliable markers for analysis. nih.gov Analytical methods, therefore, are typically developed and validated for these marker residues in various biological and environmental matrices.

The validation of these analytical methods is a critical process designed to demonstrate that a method is suitable for its intended purpose. anses.fr This is a requirement for laboratory accreditation and is typically performed in accordance with international guidelines, such as those established by the European Commission. nih.govnih.gov Key performance parameters assessed during validation include specificity, selectivity, linearity, accuracy (trueness), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and the decision limit (CCα). nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of nitrofuran residues due to its high sensitivity and selectivity. jfda-online.comnih.gov Sample preparation is a crucial step and often involves acid hydrolysis to release the protein-bound metabolites, followed by a derivatization step, commonly with 2-nitrobenzaldehyde, to enhance the stability and chromatographic properties of the analytes. nih.gov

Detailed Research Findings

Research has led to the development of highly sensitive methods for detecting nitrofuran metabolites in various complex matrices. For instance, a study focusing on the simultaneous determination of four nitrofuran parent drugs and their corresponding metabolites in fish muscle demonstrated the capability of LC-MS/MS to achieve low limits of quantification. jfda-online.com In this study, the limits of quantification for the parent nitrofurans were below 10 µg/kg, while for the metabolites, they were 1.0 µg/kg. jfda-online.com The decision limit (CCα) for the parent compounds ranged from 2.93 to 5.01 µg/kg, and for the metabolites, it was between 0.19 and 0.43 µg/kg. jfda-online.com

Another study developed and validated a rapid LC-MS/MS method for eight nitrofuran-bound residues in animal tissue, including the marker for nifursol (B1678867) (a related nitrofuran). nih.gov This method utilized a rapid microwave-assisted derivatization and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. nih.gov The validation, conducted according to the 2021/808/EC legislation, showed excellent sensitivity, with decision limits (CCα) for the eight analytes ranging from 0.013 to 0.200 µg kg⁻¹. nih.gov

The following tables summarize typical validation parameters for the analysis of nitrofuran metabolites in complex biological matrices, which serve as a proxy for the analytical standards applied to the nitrofuran class, including this compound.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Nitrofuran Metabolites in Fish and Shrimp

This table presents data from a study that validated a method for the simultaneous quantification of five nitrofuran metabolites in aquaculture products, in line with Commission Implementing Regulation (EU) 2021/808. nih.gov

| Parameter | AOZ | AMOZ | AHD | SEM | DNSH |

| Linearity Range (µg/kg) | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 |

| Trueness (%) | 82.8 - 118.1 | 82.8 - 118.1 | 82.8 - 118.1 | 82.8 - 118.1 | 82.8 - 118.1 |

| Repeatability (RSDr %) | ≤14 | ≤14 | ≤14 | ≤14 | ≤14 |

| Within-lab Reproducibility (RSDwr %) | ≤16.9 | ≤16.9 | ≤16.9 | ≤16.9 | ≤16.9 |

| Decision Limit (CCα) (µg/kg) | 0.32 - 0.36 | 0.32 - 0.36 | 0.32 - 0.36 | 0.32 - 0.36 | 0.32 - 0.36 |

| Relative Matrix Effect (%) | ≤14.26 | ≤14.26 | ≤14.26 | ≤14.26 | ≤14.26 |

Data sourced from Krishnan et al., 2023. nih.gov

Table 2: Validation Results for Nitrofuran Metabolites in Fortified Fish Muscle

This table shows the limits of quantification (LOQ), decision limits (CCα), and detection capabilities (CCβ) from a study that simultaneously determined parent nitrofurans and their metabolites. jfda-online.com

| Analyte (Metabolite) | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) |

| AOZ | 1.0 | 0.24 | 0.30 |

| AMOZ | 1.0 | 0.19 | 0.23 |

| AHD | 1.0 | 0.43 | 0.54 |

| SEM | 1.0 | 0.31 | 0.39 |

Data sourced from Chen et al., 2011. jfda-online.com

These findings underscore the capability of modern analytical methods to detect minute quantities of nitrofuran residues in complex food matrices, ensuring food safety and compliance with regulations that prohibit the use of these substances in food-producing animals. While specific validation data for the parent compound this compound is less common in published literature due to its rapid metabolism, the methodologies applied to its marker metabolites are rigorous and highly scrutinized.

Computational Approaches in Nifurthiazole Research and Drug Design

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of Nifurthiazole research, molecular docking is employed to predict how the compound and its analogs bind to the active site of a biological target, such as a bacterial or protozoal enzyme. nih.govmdpi.com

The process involves preparing the three-dimensional structures of both the ligand (e.g., a this compound analog) and the receptor (the target protein). Using sophisticated algorithms, various possible conformations of the ligand within the receptor's binding pocket are explored. frontiersin.org A scoring function is then used to estimate the binding affinity for each conformation, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. nih.govrsc.org

Studies on various thiazole (B1198619) derivatives have demonstrated the utility of this approach. For instance, in the design of new anti-hepatic cancer agents, molecular docking was used to assess the interaction modes of novel thiazole compounds with the Rho6 protein. nih.gov Similarly, in the development of inhibitors for human carbonic anhydrase IX, docking studies helped predict the binding affinity and key interactions of triazole benzene (B151609) sulfonamide derivatives. nih.govrsc.org These studies often identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. rsc.orgnih.gov For this compound, docking simulations can elucidate its binding mechanism to known targets and can be used to screen for new potential targets.

Table 1: Example of Molecular Docking Results for Thiazole Derivatives

| Compound Class | Target Protein | Software Used | Key Findings |

| Thiazole-Schiff base derivatives | Bacterial and Fungal Proteins | Not Specified in Abstract | Identification of binding interactions and stability of active compounds. rsc.org |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Not Specified in Abstract | Compound 4e showed the best docking score of -7.43 kcal/mol. nih.gov |

| Triazole benzene sulfonamide derivatives | Human Carbonic Anhydrase IX | AutoDock | Good binding energy scores (e.g., -9.2 kcal/mol for compound 27) and interaction with key residues. nih.govrsc.org |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase-A (MAO-A) | Not Specified in Abstract | Docking poses revealed significant binding properties of the most potent compounds. mdpi.com |

This table is generated based on data from studies on thiazole derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility and conformational stability of the ligand-receptor complex. rsc.orgmdpi.com

For this compound research, once a promising binding pose is identified through molecular docking, MD simulations can be performed to:

Assess the stability of the complex: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand over time, researchers can determine if the ligand remains stably bound in the active site. rsc.orgnih.gov A stable complex will typically show fluctuations around an average value after an initial equilibration period. ajchem-a.com

Analyze the flexibility of the protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are rigid upon ligand binding. rsc.orgchemmethod.com

Characterize detailed interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, water bridges, and other non-covalent interactions that are maintained throughout the simulation, providing a more accurate picture of the binding mode. nih.govnih.gov

Studies on thiazole-chalcone hybrids and thiazole-Schiff base derivatives have successfully used MD simulations to confirm the stability of the docked compounds within their target enzymes, such as DNA gyrase B. rsc.orgnih.gov The analyses of RMSD, RMSF, and hydrogen bond occupancy in these studies provided strong evidence for the stability and binding mechanism of the designed inhibitors. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Typical Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | The RMSD value converges and fluctuates around a stable average. rsc.orgnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower RMSF values in the binding site indicate stable interactions with the ligand. rsc.orgchemmethod.com |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold. nih.gov |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and receptor. | A consistent number of hydrogen bonds indicates stable binding. nih.govajchem-a.com |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | Changes in SASA can indicate conformational changes upon binding. nih.gov |

This table provides an overview of common parameters used in MD simulations to assess the stability of ligand-protein complexes.

De Novo Design and Virtual Screening of Novel this compound Analogs

Computational methods are not only for analyzing existing compounds but also for discovering new ones. De novo design and virtual screening are two powerful strategies for identifying novel this compound analogs with potentially improved properties.

De novo design algorithms build novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds that are optimized for binding to the target.

Virtual screening (VS) , on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific target. nih.govdomainex.co.uk These libraries can contain millions or even billions of compounds, such as the Enamine REAL database or the ZINC database. enamine.netnih.gov The process typically involves high-throughput docking of all compounds in the library against the target protein, followed by ranking them based on their docking scores. domainex.co.uknih.gov

For this compound, a virtual screening campaign could be initiated by searching for commercially available analogs with similar structural features. enamine.net Alternatively, fragment-based screening could be employed, where smaller molecular fragments are docked to the target to identify key interaction points, which can then be grown or linked to design more potent this compound derivatives. domainex.co.uk The hits from a virtual screen would then be subjected to more detailed computational analysis, such as MD simulations, before being prioritized for chemical synthesis and experimental testing. nih.gov

Application of Machine Learning and Artificial Intelligence in Activity and Selectivity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate drug discovery by building predictive models from large datasets. mdpi.comkjpp.netnih.gov In the context of this compound research, ML models can be trained to predict the biological activity, selectivity, and even pharmacokinetic properties of novel analogs.

The general workflow involves:

Data Collection: A dataset of this compound analogs with their experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These can range from simple physicochemical properties to complex 2D or 3D structural fingerprints.

Model Training: Various ML algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), are trained on the dataset to learn the relationship between the molecular descriptors and the biological activity. mdpi.comkjpp.net

Model Validation and Prediction: The trained model is validated on an independent test set to assess its predictive power. Once validated, the model can be used to predict the activity of new, untested this compound analogs. arxiv.org

This approach allows for the rapid in silico screening of vast numbers of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govnih.gov For instance, ML models can be developed to predict the activity of this compound analogs against a specific bacterial target while simultaneously predicting their inactivity against human proteins to ensure selectivity and reduce potential side effects.

Table 3: Common Machine Learning Algorithms in Drug Discovery

| Algorithm | Brief Description |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). kjpp.net |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes of the individual trees. mdpi.comnih.gov |

| Deep Neural Network (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. kjpp.net |

| Gradient Boosting | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov |

This table outlines some of the machine learning algorithms that can be applied to predict the activity of this compound analogs.

Broader Research Implications and Future Directions for Nifurthiazole

Strategic Insights from the Nitrofuran Research Landscape

The research landscape for nitrofuran compounds, the chemical class to which nifurthiazole belongs, offers valuable strategic insights for its future development. Historically, nitrofurans have been recognized as synthetic broad-spectrum antibacterial agents. researchgate.net A key member of this class, nitrofurantoin (B1679001), has been in use for decades, primarily for treating urinary tract infections (UTIs), and it continues to be a cornerstone in this area due to its sustained effectiveness and low rates of resistance. wisdomlib.orgnih.gov The continued relevance of older antibiotics like nitrofurantoin is crucial in the global fight against antimicrobial resistance (AMR). nih.gov

The persistence of nitrofurantoin's efficacy is a significant driver for the market and for ongoing research, highlighting the potential for other nitrofuran compounds. nih.govdataintelo.com The mechanism of action for nitrofurans, which involves the creation of highly reactive intermediates that damage bacterial nucleic acids and ribosomal proteins, contributes to their broad-spectrum activity and the slow development of resistance. wisdomlib.org This inherent advantage of the nitrofuran scaffold suggests that exploring derivatives like this compound could yield new agents effective against multi-drug resistant pathogens. nih.gov

Furthermore, recent research has begun to explore nitrofurans beyond their traditional antibacterial roles. For instance, studies have investigated the potential of nitrofurantoin in the context of neurodegenerative diseases like Alzheimer's disease by examining its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr This expansion into new therapeutic areas indicates a broader potential for the nitrofuran chemical backbone and suggests that compounds like this compound could be assessed for a wider range of biological activities. dergipark.org.tr The carcinogenic and mutagenic properties reported for some nitrofuran metabolites, however, necessitate careful development and robust analytical methods for monitoring. researchgate.net

Translational Research Towards Novel Nitrofuryl-Thiazole Scaffolds with Optimized Profiles

Translational research is actively exploring the synthesis of novel scaffolds that combine the nitrofuryl moiety with a thiazole (B1198619) ring to develop compounds with optimized biological profiles. The thiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a core component of many drugs with a wide array of pharmacological effects. nih.govresearchgate.netresearchgate.net The hybridization of these two pharmacophores aims to create new chemical entities with enhanced or novel therapeutic properties.

Research into novel aminothiazole derivatives has demonstrated their potential as antiviral, antioxidant, and antibacterial agents. nih.gov For example, specific substituted aminothiazole compounds have shown significant antiviral activity against influenza A strains and antibacterial activity against both Escherichia coli and Bacillus subtilis. nih.gov This indicates that modifying the substituents on the thiazole ring of a nitrofuryl-thiazole structure could lead to compounds with tailored activity spectra.

Similarly, studies on hybrid molecules have yielded promising results. A novel class of antifungal agents, hydrazylnaphthalimidols (HNs), was developed where a nitrofuryl-containing compound (nitrofuryl HN 4a) demonstrated potent antifungal activity against Candida albicans, significantly exceeding that of the standard drug fluconazole. acs.org The mechanism of this compound involved inhibiting lactate (B86563) dehydrogenase and promoting the accumulation of reactive oxygen species, leading to oxidative stress in the fungal cells. acs.org These findings underscore the potential of creating novel nitrofuryl-thiazole scaffolds as multitargeting agents for complex diseases. The development of such compounds often involves green synthesis approaches to create biologically active molecules efficiently. researchgate.net

Table 1: Examples of Novel Thiazole and Nitrofuryl Derivatives and Their Investigated Activities

| Compound/Scaffold Class | Investigated Activity | Key Findings | Reference(s) |

| Substituted Aminothiazoles | Antiviral, Antioxidant, Antibacterial | A compound with a 4-trifluoromethylphenyl substituent showed significant activity against the PR8 influenza A strain. | nih.gov |

| Nitrofuryl Hydrazylnaphthalimidols (HNs) | Antifungal | Nitrofuryl HN 4a exhibited potent activity against Candida albicans (MIC = 0.001 mM), which was 13-fold higher than fluconazole. | acs.org |

| Thiazole-based Schiff Bases | Antibacterial, Antioxidant | A specific compound was identified as a promising antibacterial agent against E. coli. | researchgate.net |

| Thiazole-containing Metal Complexes | Anticancer | Investigated for activity against breast cancer cells, suggesting a role for thiazoles in developing new chemotherapeutic agents. | researchgate.net |

This compound as a Chemical Probe for Understanding Biological Systems

A chemical probe is a small molecule with high affinity and selectivity for a specific protein target, used to investigate the protein's role in complex biological systems like cells and organisms. opentargets.orgpromega.dethesgc.org While drugs require optimized pharmacokinetic properties, chemical probes are primarily tools for basic research and target validation, helping to link target engagement with a biological phenotype. opentargets.orgchemicalprobes.org

This compound, and compounds with a similar nitrofuryl-thiazole structure, possess characteristics that make them potential candidates for development as chemical probes. Their known biological activity, such as the antibacterial effects of the nitrofuran class, provides a starting point for investigating specific cellular pathways. wisdomlib.org By using this compound or a derivative to inhibit a bacterial enzyme, for instance, researchers could elucidate the enzyme's function and its importance for bacterial survival.

To qualify as a high-quality chemical probe, a compound generally needs to demonstrate high potency (e.g., <100nM in biochemical assays), significant selectivity (>30-fold over related proteins), and on-target effects in cellular models. promega.de While this compound itself may not currently meet these stringent criteria, it serves as a valuable scaffold. Through medicinal chemistry efforts, derivatives could be synthesized and optimized to meet these standards. The development of such a probe would require demonstrating target engagement in a cellular context, for example, through advanced techniques like BRET-based assays, to confidently link the compound's presence to a specific biological outcome. promega.dechemicalprobes.org The use of this compound as a starting point for a chemical probe could help unravel novel mechanisms of action or identify new therapeutic targets.

Research Avenues for Addressing Off-Target Activities in Compound Development

A significant hurdle in drug development is the potential for a compound to interact with unintended biological targets, leading to off-target activities and potential adverse effects. Addressing these off-target effects early in the discovery process is crucial for developing safer and more effective therapeutics. researchgate.net

A key research avenue is the implementation of in vitro safety pharmacology profiling. This strategy involves screening lead compounds against a panel of known safety-relevant targets (e.g., receptors, ion channels, enzymes) to identify potential liabilities early on. researchgate.net For a compound like this compound, this would mean testing its activity against a broad range of human proteins to build a comprehensive off-target profile. This approach allows for the early mitigation of unwanted activities through structure-activity relationship (SAR) studies, where chemists modify the molecule to eliminate off-target binding while retaining on-target efficacy. researchgate.net

Computational approaches are another vital research avenue for predicting and understanding off-target interactions. frontiersin.org Methods such as quantitative structure-activity relationship (QSAR) modeling and cheminformatics tools can predict potential off-target interactions based on the chemical structure of a compound. researchgate.netfrontiersin.org These in silico methods can mine large databases of known compound-target interactions to flag potential issues with a new molecule like a this compound derivative before it is even synthesized. frontiersin.org By integrating these predictive models with experimental profiling, researchers can prioritize compounds with cleaner off-target profiles and guide the design of molecules with improved safety. researchgate.net

Emerging Research Foci and Unexplored Areas of Preclinical Investigation

Beyond its established antibacterial context, the nitrofuryl-thiazole scaffold of this compound presents several emerging research opportunities in preclinical investigation. The diverse pharmacological activities associated with both nitrofuran and thiazole moieties suggest a broad potential for new therapeutic applications. dergipark.org.trresearchgate.net

One significant emerging focus is in oncology. Thiazole-containing compounds have been investigated for their anticancer properties, and the thiazole ring is a scaffold in several clinically approved drugs with antitumor effects. researchgate.net Preclinical studies could explore the activity of this compound and its novel derivatives against various cancer cell lines, particularly in areas of unmet need like adenocarcinoma breast cancer. researchgate.net Furthermore, the established mechanism of some nitrogenous heterocycles, such as interfering with tubulin polymerization, offers a specific pathway to investigate for novel nitrofuryl-thiazole compounds. nih.gov

Another unexplored area is the potential application against parasitic diseases. The parent benzimidazole (B57391) drug, thiabendazole (B1682256), which contains a thiazole ring, is a broad-spectrum anthelmintic. nih.gov Research has shown that creating derivatives of thiabendazole can extend its activity profile against various nematode species and even Schistosoma mansoni. nih.gov This suggests that preclinical investigation of this compound against a range of soil-transmitted helminths and other parasites could be a fruitful avenue of research.

Finally, the exploration of nitrofurans for neurodegenerative diseases, as seen with nitrofurantoin's potential inhibitory effects on cholinesterases, opens another frontier. dergipark.org.tr Preclinical models could be used to assess whether this compound or optimized derivatives can cross the blood-brain barrier and modulate targets relevant to diseases like Alzheimer's. These diverse research directions highlight the untapped potential of the this compound scaffold, warranting broader preclinical investigation.

Q & A

Q. What are the established synthesis protocols for Nifurthiazole, and how can researchers ensure reproducibility?

Methodological Answer: The synthesis of this compound (2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole) typically involves nucleophilic substitution reactions. Key steps include:

- Reaction Setup : Use a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under controlled heating.

- Purification : Column chromatography or recrystallization to isolate the compound.

- Characterization : Confirm identity via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

To ensure reproducibility, document all parameters (e.g., solvent ratios, temperature, reaction time) and validate purity (>95% by HPLC). Provide raw spectral data in supplementary materials for peer review .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use H NMR (δ 8.2–8.5 ppm for nitro-furan protons) and FT-IR (C=O stretch at ~1650 cm) to confirm functional groups.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

For novel derivatives, compare against reference spectra from databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Follow institutional guidelines for nitroaromatic compounds.

While this compound is classified as non-hazardous in some contexts, its structural analogs (e.g., nitroimidazoles) may pose mutagenic risks. Always reference safety data sheets (SDS) and conduct a risk assessment before use .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in antimicrobial resistance?

Methodological Answer:

- Genomic Profiling : Perform RNA sequencing on treated bacterial strains to identify upregulated resistance genes (e.g., efflux pumps).

- Protein Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., nitroreductases).

- Comparative Studies : Test efficacy against clinical isolates with varying resistance profiles.

Address contradictory findings (e.g., variable MIC values) by standardizing inoculum size and growth conditions .

Q. What strategies are effective in resolving contradictory data in this compound’s pharmacokinetic studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple in vivo models (e.g., murine vs. primate) to identify species-specific metabolic pathways.

- Variable Control : Adjust for factors like diet, co-administered drugs, and genetic polymorphisms in cytochrome P450 enzymes.

- Advanced Analytics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and validate assay sensitivity .

Q. How can in silico modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to nitroreductase active sites. Validate with free-energy calculations (MM/GBSA).

- QSAR Modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict bioactivity across derivatives.

- AI-Driven Synthesis : Apply retrosynthesis tools (e.g., Reaxys) to design analogs with improved solubility and reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.